molecular formula C10H5N3O6S B086426 8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid CAS No. 130-59-6

8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid

Cat. No.: B086426
CAS No.: 130-59-6
M. Wt: 295.23 g/mol
InChI Key: SQHJNWIFJGDCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid is a chemical compound with the molecular formula C10H5N3O6S and a molecular weight of 295.228. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxadiazole ring and a sulfonic acid group, along with a nitro group at the 8th position. It is known for its applications in various scientific fields due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid typically involves the reaction of naphthalene with nitric acid. The process begins by mixing naphthalene with concentrated nitric acid under stirring conditions at room temperature. The resulting mixture is then filtered and washed to obtain the crystalline form of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced filtration and purification techniques is common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthoxadiazole derivatives.

Scientific Research Applications

8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and properties.

Comparison with Similar Compounds

Similar Compounds

  • Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid
  • Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-amino-

Uniqueness

8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid is unique due to the presence of the nitro group at the 8th position, which significantly influences its chemical reactivity and applications. This distinguishes it from other similar compounds that may lack the nitro group or have different substituents.

Properties

CAS No.

130-59-6

Molecular Formula

C10H5N3O6S

Molecular Weight

295.23 g/mol

IUPAC Name

8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid

InChI

InChI=1S/C10H5N3O6S/c14-13(15)5-1-2-6-7(3-5)10-8(19-12-11-10)4-9(6)20(16,17)18/h1-4H,(H,16,17,18)

InChI Key

SQHJNWIFJGDCQA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C3C(=C2C=C1[N+](=O)[O-])N=NO3)S(=O)(=O)O

Canonical SMILES

C1=CC2=C(C=C3C(=C2C=C1[N+](=O)[O-])N=NO3)S(=O)(=O)O

130-59-6

Origin of Product

United States

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